![molecular formula C15H19NO2 B14182581 Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- CAS No. 864173-14-8](/img/structure/B14182581.png)
Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- is a chemical compound with a complex structure that includes a benzene ring, an acetamide group, and a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzeneacetamide derivatives and cyclopentene-containing molecules. Examples include:
- Benzeneacetamide, N-[(1S)-2-[(6,7-dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxy-
- Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- (CAS 864173-14-8) .
Uniqueness
What sets Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy- apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
864173-14-8 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1S,2S)-2-ethylcyclopent-3-en-1-yl]-N-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C15H19NO2/c1-2-13-9-6-10-14(13)16(18)15(17)11-12-7-4-3-5-8-12/h3-9,13-14,18H,2,10-11H2,1H3/t13-,14-/m0/s1 |
InChI Key |
OHWLQWXQMNBGNF-KBPBESRZSA-N |
Isomeric SMILES |
CC[C@H]1C=CC[C@@H]1N(C(=O)CC2=CC=CC=C2)O |
Canonical SMILES |
CCC1C=CCC1N(C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
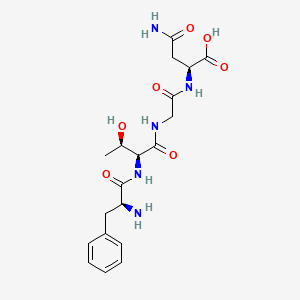
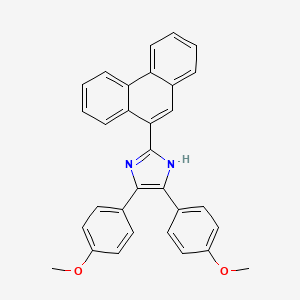

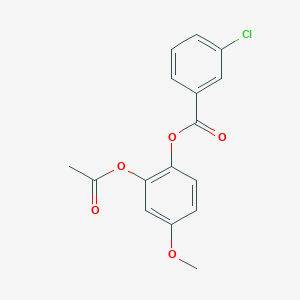



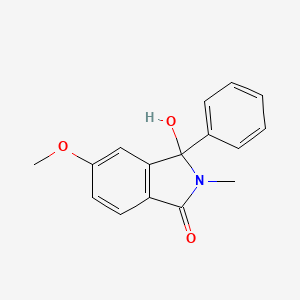

![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
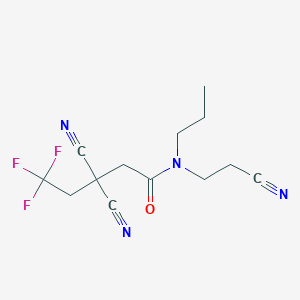

![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
